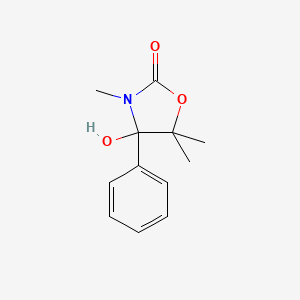![molecular formula C11H4ClF3N4O2 B14596821 8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione CAS No. 61287-04-5](/img/structure/B14596821.png)
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with trifluoroacetic anhydride in the presence of a base, followed by cyclization with a suitable aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学的研究の応用
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pteridine cofactors.
Medicine: Explored for its antimalarial and anticancer properties due to its ability to interfere with cellular processes.
作用機序
The mechanism of action of 8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes that utilize pteridine cofactors, thereby disrupting essential biochemical pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity .
類似化合物との比較
Similar Compounds
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Known for their diuretic effects.
Benzo[g]pteridine-2,4(3H,10H)-diones: Investigated for antimalarial properties
Uniqueness
8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
特性
CAS番号 |
61287-04-5 |
|---|---|
分子式 |
C11H4ClF3N4O2 |
分子量 |
316.62 g/mol |
IUPAC名 |
8-chloro-7-(trifluoromethyl)-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H4ClF3N4O2/c12-4-2-6-5(1-3(4)11(13,14)15)16-7-8(17-6)18-10(21)19-9(7)20/h1-2H,(H2,17,18,19,20,21) |
InChIキー |
DGPSUGYWPHWAIJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC2=C1N=C3C(=N2)NC(=O)NC3=O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)

![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)





![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)

![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)
